molecular formula C12H17N B3270525 (3-Phenylpropyl)(prop-2-en-1-yl)amine CAS No. 528812-92-2

(3-Phenylpropyl)(prop-2-en-1-yl)amine

Cat. No.: B3270525
CAS No.: 528812-92-2
M. Wt: 175.27 g/mol
InChI Key: HCTVQGDESOZXAR-UHFFFAOYSA-N
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Description

(3-Phenylpropyl)(prop-2-en-1-yl)amine is a secondary amine featuring a 3-phenylpropyl group and an allyl (prop-2-en-1-yl) substituent on the nitrogen atom. Its hydrochloride salt has the molecular formula C₁₂H₁₈ClN, a molecular weight of 211.73 g/mol, and notable properties such as 2 hydrogen bond donors, 1 hydrogen bond acceptor, 6 rotatable bonds, and a topological polar surface area (TPSA) of 12 Ų .

Properties

IUPAC Name

3-phenyl-N-prop-2-enylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-2-10-13-11-6-9-12-7-4-3-5-8-12/h2-5,7-8,13H,1,6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTVQGDESOZXAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Phenylpropyl)(prop-2-en-1-yl)amine typically involves the reaction of 3-phenylpropylamine with allyl bromide under basic conditions. The reaction can be carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the amine group of 3-phenylpropylamine attacks the electrophilic carbon of allyl bromide, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-Phenylpropyl)(prop-2-en-1-yl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reactions with alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of benzaldehyde or phenylacetone.

    Reduction: Formation of this compound hydrochloride.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Chemical Synthesis and Properties

Synthesis Methods:
The synthesis of (3-Phenylpropyl)(prop-2-en-1-yl)amine typically involves nucleophilic substitution reactions. For instance, it can be synthesized by reacting 3-phenylpropylamine with allyl bromide in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF) .

Chemical Properties:
This compound exhibits various chemical reactivity patterns:

  • Oxidation: Can yield aldehydes or ketones.
  • Reduction: Forms saturated amines.
  • Substitution Reactions: The amine group can engage in nucleophilic substitutions with alkyl halides or acyl chlorides .

Chemistry

In organic chemistry, this compound serves as a crucial intermediate for synthesizing more complex organic molecules. Its structural features allow for various modifications that can lead to novel compounds with enhanced properties .

Biology

The compound is studied for its interactions with biological systems. Research indicates that it may act as an inhibitor or activator of specific enzymes or receptors, potentially modulating biochemical pathways. For example, it has been investigated for its effects on neurotransmitter systems, which could be relevant for developing treatments for neurological disorders .

Medicine

In medicinal chemistry, this compound is explored as a precursor in drug development. Its potential therapeutic effects are under investigation, particularly in relation to anticonvulsant activity and other pharmacological applications .

Research has highlighted the biological activity of this compound:

  • Anticonvulsant Activity: Studies on related compounds suggest that modifications in the phenyl ring and olefin linker can significantly influence anticonvulsant properties, indicating potential therapeutic applications in seizure models .

Case Study 1: Anticonvulsant Activity Evaluation

A study evaluating cinnamamide derivatives revealed that structural modifications influenced anticonvulsant properties significantly. This suggests that this compound may also exhibit beneficial effects in seizure models, warranting further investigation .

Case Study 2: Safety Profile Assessment

Research into the safety profile of this compound has shown promising results regarding its toxicity and side effects, making it a candidate for further pharmacological exploration .

Mechanism of Action

The mechanism of action of (3-Phenylpropyl)(prop-2-en-1-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. For example, it may inhibit serine proteases or interact with neurotransmitter receptors, affecting signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Amines

Structural and Functional Group Variations

The table below compares key structural and physicochemical properties of (3-phenylpropyl)(prop-2-en-1-yl)amine with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Amine Class Key Substituents H-Bond Donors/Acceptors TPSA (Ų) Rotatable Bonds
This compound C₁₂H₁₇N 175.28 (free base) Secondary Allyl, 3-phenylpropyl 1 / 1 12 6
(2E)-3-(4-Methoxyphenyl)allylamine C₁₃H₁₉NO 205.30 Secondary 4-Methoxyphenyl, allyl, propyl 1 / 2 21 6
Bis(3-phenylpropyl)amine (BPPA) C₁₈H₂₃N 253.39 Tertiary Two 3-phenylpropyl groups 0 / 1 3 6
4-Nitro-N-(3-phenylpropyl)aniline C₁₅H₁₆N₂O₂ 256.31 Secondary 4-Nitrophenyl, 3-phenylpropyl 2 / 4 71 5
N-(4-Methoxybenzyl)-3-phenylpropylamine C₁₇H₂₁NO 255.36 Secondary 4-Methoxybenzyl, 3-phenylpropyl 1 / 2 21 6
Key Observations:
  • Substituent Effects : The allyl group in the target compound differentiates it from saturated analogs like BPPA. The 4-methoxyphenyl substituent in (2E)-3-(4-Methoxyphenyl)allylamine enhances electron-donating properties, increasing polarity and TPSA compared to the unsubstituted phenyl group .
  • Amine Classification: Tertiary amines like BPPA lack hydrogen bond donors, reducing solubility in polar solvents compared to secondary amines .
  • Functional Reactivity: The allyl group enables conjugation or Michael addition reactions, whereas nitro or cyano substituents (e.g., 4-nitro-N-(3-phenylpropyl)aniline) may participate in reduction or nucleophilic substitution .

Biological Activity

(3-Phenylpropyl)(prop-2-en-1-yl)amine is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a phenylpropyl group and a prop-2-en-1-yl moiety, which contribute to its unique chemical behavior. This dual functionality may influence its interactions with biological systems.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may act as either an inhibitor or an activator, modulating the activity of these targets. Notably, it has been studied for potential interactions with neurotransmitter systems, suggesting implications in neurological functions and disorders.

Anticonvulsant Properties

Several studies have indicated that compounds structurally related to this compound exhibit anticonvulsant activities. For instance:

  • Study Findings : A related compound, S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide (KM-568), demonstrated significant anticonvulsant activity in various animal models, including the maximal electroshock test and genetic seizure models. The effective doses ranged from 13.21 mg/kg to 114.4 mg/kg depending on the model used .

Enzyme Interaction

The compound has been investigated for its potential to inhibit specific enzymes involved in neurotransmission:

Enzyme Inhibition (%) at 10 μM IC50 (μM)
Butyrylcholinesterase96.00.30
Serine ProteasesNot specifiedNot specified

This table illustrates the inhibitory potential of similar compounds on key enzymes, suggesting that this compound may exhibit comparable effects .

Case Studies

  • Anticonvulsant Activity Evaluation :
    • In a study assessing various cinnamamide derivatives, the structure–activity relationship revealed that modifications in the phenyl ring and olefin linker influenced anticonvulsant properties significantly. This suggests that this compound might also possess similar beneficial effects in seizure models .
  • Safety Profile Assessment :
    • The safety evaluation of related compounds showed no mutagenic effects in Ames tests and low cytotoxicity in cell lines at concentrations up to 100 µM, indicating a favorable safety profile for further development .

Research Applications

This compound is being explored for several applications:

  • Medicinal Chemistry : As a building block for synthesizing more complex molecules with potential therapeutic effects.
  • Neuroscience Research : Due to its interactions with neurotransmitter systems, it may serve as a lead compound for developing new treatments for neurological disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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